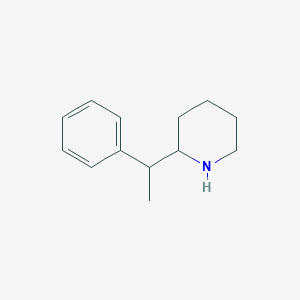![molecular formula C8H15N B13594703 3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
3,3-Dimethyl-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. The spirocyclic framework consists of two rings that share a single atom, creating a rigid and compact structure. This compound is of interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common scaffold in many pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO). This reaction forms spirocyclic β-lactams, which are then reduced using alane to yield the desired spirocyclic amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam intermediate to form the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: this compound itself.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a bioisostere of piperidine.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-azaspiro[3.3]heptane involves its interaction with molecular targets similar to those of piperidine derivatives. The spirocyclic structure provides a rigid framework that can mimic the spatial arrangement of functional groups in piperidine, allowing it to interact with similar biological targets. This includes binding to receptors and enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[3.3]heptane: A closely related compound with similar structural features and applications.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Uniqueness
3,3-Dimethyl-1-azaspiro[3.3]heptane is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its pharmacokinetic properties compared to other azaspiro compounds .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3,3-dimethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)6-9-8(7)4-3-5-8/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MFTYQOPSOAFFFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC12CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)





![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)







